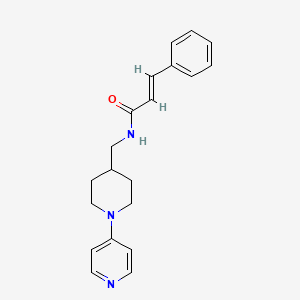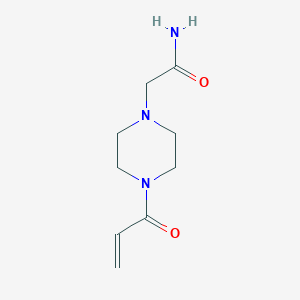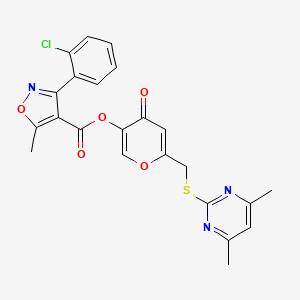
N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide, also known as BML-210, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzamides and has been found to exhibit potential therapeutic properties.
Aplicaciones Científicas De Investigación
NMR Spectroscopy and Chemical Analysis
NMR Spectroscopy of Chiral Association Complexes : Studies have utilized NMR spectroscopy to investigate the barrier to rotation about the C(sp2)C(aryl) bond in benzoyl compounds, including derivatives of benzamides. This research offers insights into the molecular dynamics and structural analysis of benzamide derivatives (Holǐk & Mannschreck, 1979).
Chemical Synthesis and Reactivity
Cyclization to Quinazolinones : The acylation of amino derivatives with substituted benzoyl chlorides to form benzoylamino derivatives, leading to cyclization and the formation of quinazolinones, demonstrates the reactivity and potential synthetic applications of benzamides in medicinal chemistry and organic synthesis (Hanusek et al., 2006).
Material Science and Catalysis
Decomposition into Benzamides and Thiobenzamides : The study on the decomposition of benzoylthioureas into benzamides under solvent-free conditions using iodine-alumina as the catalyst contributes to the understanding of chemical transformations and catalysis involving benzamide derivatives (Nahakpam et al., 2015).
Antioxidant Properties
Amino-Substituted Benzamide Derivatives as Antioxidants : The preparation and evaluation of N-arylbenzamides for their antioxidant capacity through experimental and computational studies highlight the potential application of benzamide derivatives in developing antioxidants (Perin et al., 2018).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-15-8-13-20(19(14-15)21(24)16-6-4-3-5-7-16)23-22(25)17-9-11-18(26-2)12-10-17/h3-14H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBYKITWBXUQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778893.png)









![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide](/img/structure/B2778909.png)

![6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2778913.png)
